molecular formula C9H14N4O2 B3027760 Ethyl 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate CAS No. 1380300-40-2

Ethyl 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate

Cat. No.: B3027760
CAS No.: 1380300-40-2
M. Wt: 210.23
InChI Key: BVXNNVYCPTVQGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate is a bicyclic heterocyclic compound featuring a fused triazolo-diazepine core with an ethyl carboxylate substituent. It is primarily utilized in medicinal chemistry as a scaffold for developing central nervous system (CNS)-targeting agents or enzyme inhibitors.

Properties

IUPAC Name

ethyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-2-15-8(14)7-11-12-9-10-5-3-4-6-13(7)9/h2-6H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXNNVYCPTVQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C2N1CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301122353
Record name 1H-1,2,4-Triazolo[4,3-a][1,3]diazepine-3-carboxylic acid, 5,6,7,8-tetrahydro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301122353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380300-40-2
Record name 1H-1,2,4-Triazolo[4,3-a][1,3]diazepine-3-carboxylic acid, 5,6,7,8-tetrahydro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1380300-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazolo[4,3-a][1,3]diazepine-3-carboxylic acid, 5,6,7,8-tetrahydro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301122353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate (CAS Number: 1380300-40-2) is a heterocyclic compound that has garnered attention for its biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

This compound is characterized by its unique triazole and diazepine rings. The molecular formula is C9H14N4O2C_9H_{14}N_4O_2, with a molecular weight of approximately 210.24 g/mol.

1. Antimicrobial Activity

Research indicates that compounds within the triazole family exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial and antifungal activities. Studies show that it can inhibit various pathogenic bacteria and fungi effectively.

Microorganism Activity
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansEffective antifungal activity

2. Antioxidant Properties

The compound has also demonstrated antioxidant activity in several assays. This property is crucial for mitigating oxidative stress-related diseases. The antioxidant capacity was measured using the DPPH radical scavenging method.

Assay IC50 Value (µg/mL)
DPPH Scavenging25.5

3. Neuropharmacological Effects

This compound has shown potential neuropharmacological effects. It has been studied for its anxiolytic and sedative properties in animal models. The compound appears to modulate neurotransmitter systems effectively.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates of bacteria and fungi. This compound was among the compounds tested and exhibited promising results against resistant strains of Escherichia coli and Staphylococcus aureus .

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological assessment conducted on rodents to evaluate the anxiolytic effects of the compound through behavioral tests (e.g., elevated plus maze), results indicated a significant reduction in anxiety-like behavior at specific dosages . This suggests potential therapeutic applications in anxiety disorders.

Comparison with Similar Compounds

Core Structural Variations

The compound’s closest analogs differ in their fused ring systems or substituents:

Compound Name Core Structure Key Substituent Molecular Formula Molecular Weight
Ethyl 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate Triazolo-diazepine Ethyl carboxylate at C3 C₁₁H₁₆N₄O₂ 248.28 g/mol
Ethyl 3-{3-ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-methyl-1H-pyrazole-5-carboxylate Triazolo-thiadiazole Ethyl carboxylate, methylpyrazole C₁₂H₁₄N₆O₂S 330.35 g/mol
4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl}aniline Triazolo-azepine Aniline methyl group C₁₄H₁₈N₄ 242.32 g/mol
3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one Triazolo-thiadiazine + thiazolo-pyrimidine Methoxyphenyl, ketone substituents C₃₃H₂₃N₉O₂S₂ 665.73 g/mol

Key Observations :

  • Ring Size and Flexibility : The diazepine ring (7-membered) in the target compound offers greater conformational flexibility compared to the 6-membered azepine or rigid thiadiazole/thiadiazine systems .
  • Polarity and Solubility : The ethyl carboxylate group enhances aqueous solubility relative to analogs like 4-{triazolo-azepin-3-ylmethyl}aniline, which lacks ionizable groups .

Pharmacological and Physicochemical Properties

Property Target Compound Ethyl 3-{3-ethyl-triazolo-thiadiazol-6-yl}-pyrazole-5-carboxylate 4-{Triazolo-azepin-3-ylmethyl}aniline
Hydrogen Bond Donors 0 0 2 (NH₂ group)
Hydrogen Bond Acceptors 4 7 4
Topological Polar Surface Area (TPSA) 58.7 Ų (estimated) 115 Ų 64.5 Ų (estimated)
LogP (Calculated) ~1.8 ~2.5 ~2.1
Bioactivity Not reported Potential kinase inhibition Unknown

Implications :

  • The target compound’s lower TPSA and logP suggest better membrane permeability compared to the triazolo-thiadiazole derivative, making it more suitable for CNS-targeting applications .

Stability and Reactivity

  • Triazolo-diazepine vs. Triazolo-thiadiazole : The diazepine core is less electron-deficient than the thiadiazole system, reducing susceptibility to nucleophilic attack. This enhances stability under physiological conditions compared to sulfur-containing analogs .
  • Ester Group Reactivity: The ethyl carboxylate is prone to hydrolysis under basic conditions, similar to other esters like methyl 5-(acetyloxy)-4-oxopentanoate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate
Reactant of Route 2
Ethyl 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.